molecular formula C14H10F2O2 B6400283 2-(2,5-Difluorophenyl)-5-methylbenzoic acid CAS No. 1262006-38-1

2-(2,5-Difluorophenyl)-5-methylbenzoic acid

Cat. No.: B6400283
CAS No.: 1262006-38-1
M. Wt: 248.22 g/mol
InChI Key: YHBDYTGCAXFOBA-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 5-methylbenzoic acid.

    Reaction Conditions: The fluorinated benzene undergoes a Friedel-Crafts acylation reaction with 5-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major products formed from these reactions include the corresponding alcohols, acids, and substituted aromatic compounds.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-methylbenzoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism by which 2-(2,5-Difluorophenyl)-5-methylbenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The fluorine atoms enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar compounds to 2-(2,5-Difluorophenyl)-5-methylbenzoic acid include:

    2-(2,4-Difluorophenyl)-5-methylbenzoic acid: Differing by the position of the fluorine atoms, this compound may exhibit different reactivity and biological activity.

    2-(2,5-Difluorophenyl)benzoic acid: Lacking the methyl group, this compound may have different physical and chemical properties.

    2-(2,5-Difluorophenyl)-4-methylbenzoic acid: The position of the methyl group affects the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it suitable for specialized applications in pharmaceuticals and materials science.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(12(6-8)14(17)18)11-7-9(15)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDYTGCAXFOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689712
Record name 2',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-38-1
Record name 2',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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